(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide is an organic compound that features a fluorophenyl group, a methylbenzoyl group, and a hydrazono group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide typically involves the reaction of 4-fluoroaniline with 2-methylbenzoyl chloride to form an intermediate, which is then reacted with butanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the hydrazono group may participate in redox reactions or form hydrogen bonds, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(4-fluorophenyl)-4-methylbenzylamine
- 4-Fluoro-N-(2-fluorophenyl)-N-methylbenzamide
Uniqueness
(3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18FN3O2 |
---|---|
Molecular Weight |
327.4g/mol |
IUPAC Name |
N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]-2-methylbenzamide |
InChI |
InChI=1S/C18H18FN3O2/c1-12-5-3-4-6-16(12)18(24)22-21-13(2)11-17(23)20-15-9-7-14(19)8-10-15/h3-10H,11H2,1-2H3,(H,20,23)(H,22,24)/b21-13+ |
InChI Key |
PLXFJERQJNPSNG-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)F |
SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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